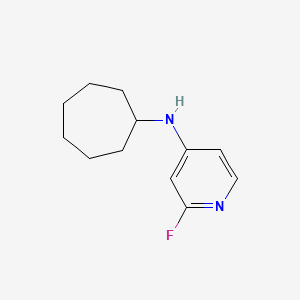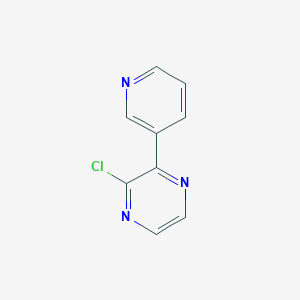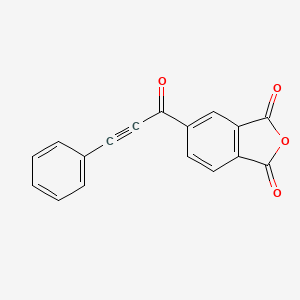
6-Methylthioguanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the methylthio group of 6-thioguanine. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced techniques to ensure the incorporation of deuterium atoms. The process is carefully monitored to maintain the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
6-Methylthioguanine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it interferes with the synthesis and metabolism of purine nucleotides. This leads to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of purine ribonucleotide synthesis and the disruption of DNA and RNA function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methylthioguanine-d3 include:
6-Thioguanine: A purine analog used in the treatment of certain cancers and autoimmune diseases.
6-Methylthioguanine: A methylated derivative of 6-thioguanine with similar biological properties.
6-Mercaptopurine: Another purine analog used in the treatment of leukemia and other cancers.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific applications. The presence of deuterium also makes it a valuable tool in the study of metabolic pathways and the development of new therapeutic agents .
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI Key |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



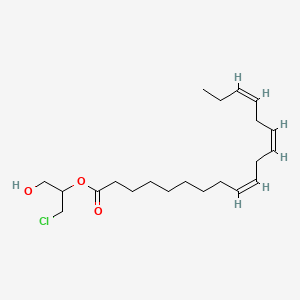
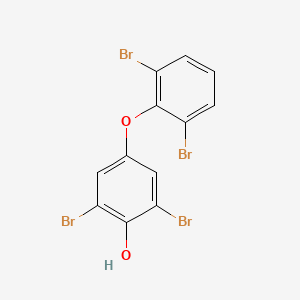
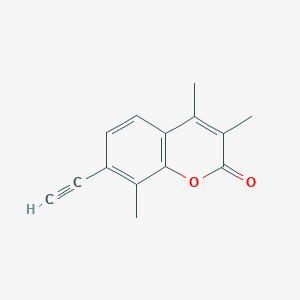

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
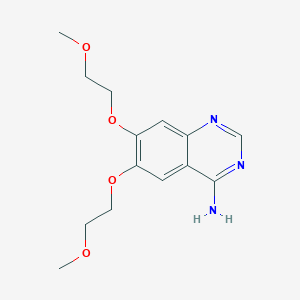
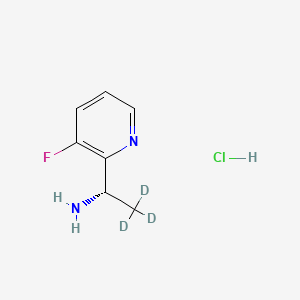
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
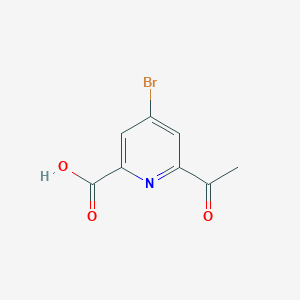
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
